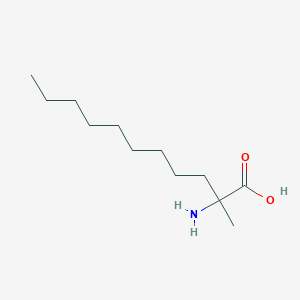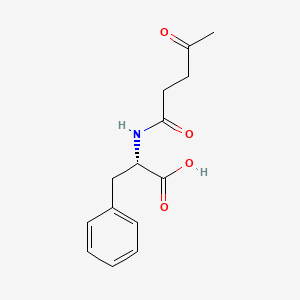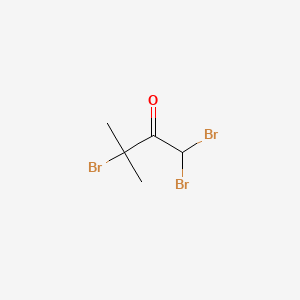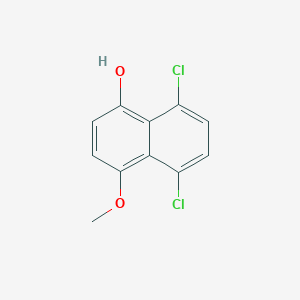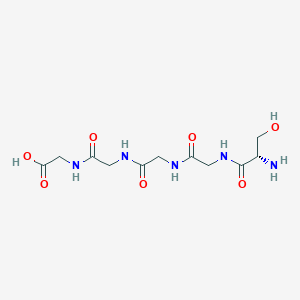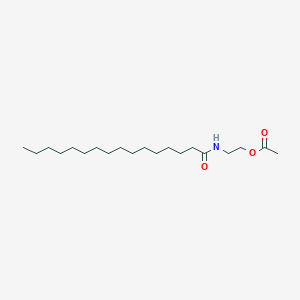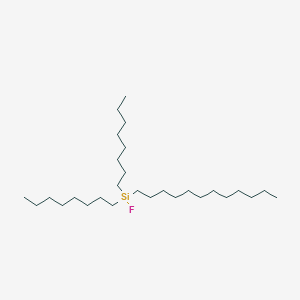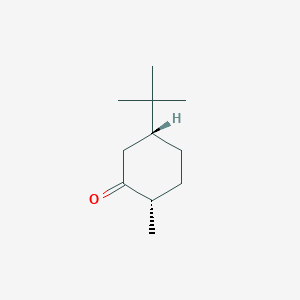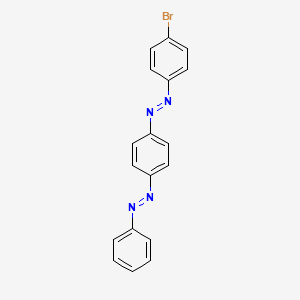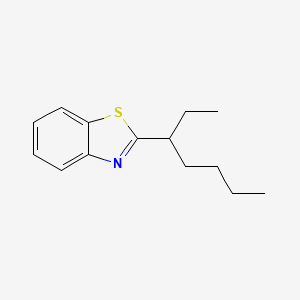![molecular formula C15H14N6O4 B14741459 1,3,7-trimethyl-8-[(E)-(4-nitrophenyl)methylideneamino]purine-2,6-dione CAS No. 6309-60-0](/img/structure/B14741459.png)
1,3,7-trimethyl-8-[(E)-(4-nitrophenyl)methylideneamino]purine-2,6-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3,7-trimethyl-8-[(E)-(4-nitrophenyl)methylideneamino]purine-2,6-dione is a complex organic compound that belongs to the purine family It is characterized by its unique structure, which includes a purine core substituted with methyl groups and a nitrophenylmethylideneamino group
准备方法
The synthesis of 1,3,7-trimethyl-8-[(E)-(4-nitrophenyl)methylideneamino]purine-2,6-dione typically involves multiple steps. One common synthetic route includes the following steps:
Starting Material: The synthesis begins with 1,3,7-trimethylxanthine, a known purine derivative.
Condensation: The nitrophenyl group is then introduced through a condensation reaction with an appropriate aldehyde under basic conditions.
Purification: The final product is purified using recrystallization or chromatography techniques to obtain the desired compound in high purity.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated purification systems.
化学反应分析
1,3,7-trimethyl-8-[(E)-(4-nitrophenyl)methylideneamino]purine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst, resulting in the reduction of the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrophenyl group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and the presence of catalysts. Major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
1,3,7-trimethyl-8-[(E)-(4-nitrophenyl)methylideneamino]purine-2,6-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on enzyme activity and cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where purine derivatives have shown efficacy.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 1,3,7-trimethyl-8-[(E)-(4-nitrophenyl)methylideneamino]purine-2,6-dione involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and affecting various biochemical pathways. The nitrophenyl group plays a crucial role in its binding affinity and specificity, while the purine core is essential for its overall activity.
相似化合物的比较
1,3,7-trimethyl-8-[(E)-(4-nitrophenyl)methylideneamino]purine-2,6-dione can be compared with other similar compounds, such as:
1,3,7-trimethylxanthine:
8-chloro-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione: This compound has a chloro group instead of the nitrophenyl group, leading to variations in its chemical reactivity and applications.
1,3,7-trimethyl-8-piperazin-1-yl-3,7-dihydro-purine-2,6-dione:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
属性
CAS 编号 |
6309-60-0 |
|---|---|
分子式 |
C15H14N6O4 |
分子量 |
342.31 g/mol |
IUPAC 名称 |
1,3,7-trimethyl-8-[(E)-(4-nitrophenyl)methylideneamino]purine-2,6-dione |
InChI |
InChI=1S/C15H14N6O4/c1-18-11-12(19(2)15(23)20(3)13(11)22)17-14(18)16-8-9-4-6-10(7-5-9)21(24)25/h4-8H,1-3H3/b16-8+ |
InChI 键 |
BWHXDOVVNGGMNJ-LZYBPNLTSA-N |
手性 SMILES |
CN1C2=C(N=C1/N=C/C3=CC=C(C=C3)[N+](=O)[O-])N(C(=O)N(C2=O)C)C |
规范 SMILES |
CN1C2=C(N=C1N=CC3=CC=C(C=C3)[N+](=O)[O-])N(C(=O)N(C2=O)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




